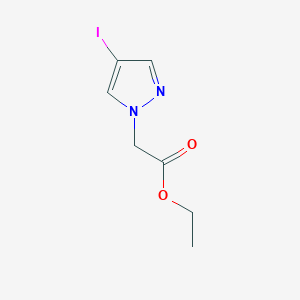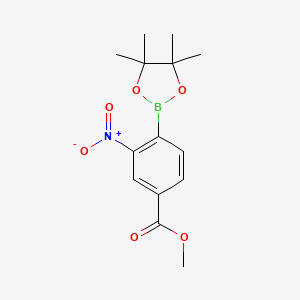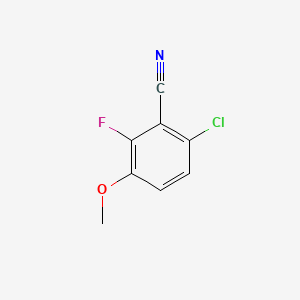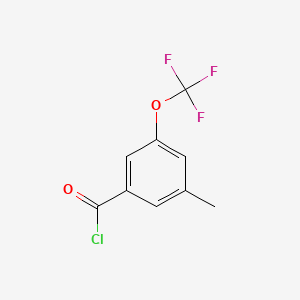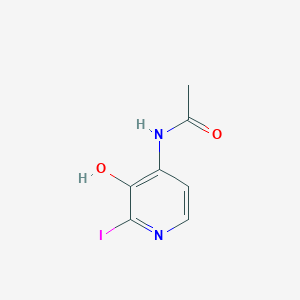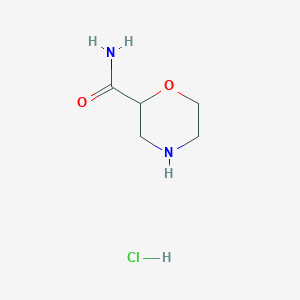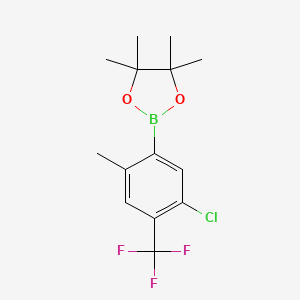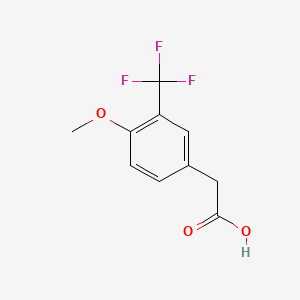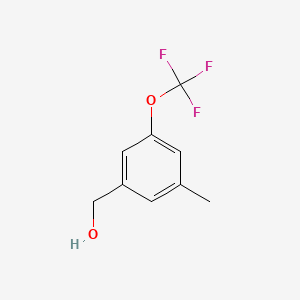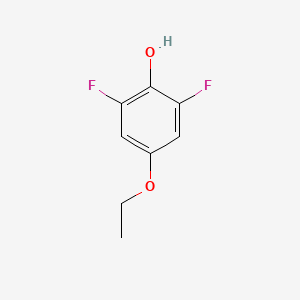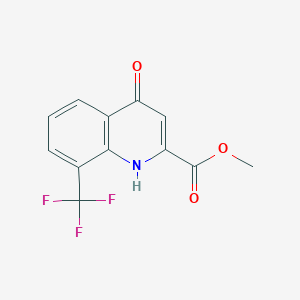
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
説明
科学的研究の応用
Antimicrobial Properties
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate and its derivatives have been investigated for their antimicrobial properties. Studies have synthesized various compounds from this molecule, demonstrating significant antibacterial and antifungal activity. Specifically, derivatives such as pyrazolo[3,4-d]pyrimidine and substituted 1,2,3-triazoles have shown promising results against different microbial strains (Holla et al., 2006) (Holla et al., 2005).
Potential in Hepatitis B Virus Inhibition
The molecule and its analogs have been explored for their potential in inhibiting Hepatitis B Virus (HBV) replication. Methylation studies and molecular docking simulations have suggested that these compounds can serve as potent inhibitors of HBV replication. This is particularly notable in the context of designing and synthesizing combinatorial libraries for antiviral drug development (Kovalenko et al., 2020).
Antibacterial Activity with Amino Acid Functionalization
There has been a focus on synthesizing novel compounds by reacting Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate with amino acids, yielding functionalized quinolines. These compounds have demonstrated promising antibacterial activity against various bacterial strains, indicating the molecule's potential as a scaffold for developing new antibacterial agents (Lingaiah et al., 2012).
Anticancer Assessment
The compound and its derivatives have also been assessed for their anticancer activity. Certain derivatives exhibited moderate cytotoxic activity against various cancer cell lines, including mammary gland, hepatocellular, and colorectal carcinoma cells. This suggests a potential application in cancer therapy, especially in enhancing cytotoxic activity through structural modifications (Regal et al., 2020).
特性
IUPAC Name |
methyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)6-3-2-4-7(10(6)16-8)12(13,14)15/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFLSLNXTHQDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674525 | |
| Record name | Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate | |
CAS RN |
1065074-52-3 | |
| Record name | Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



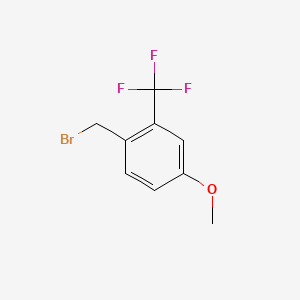
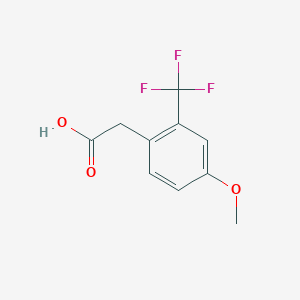
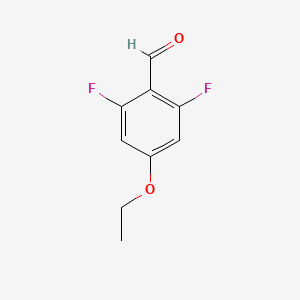
![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)
